4-(2-Ethyl-6-methylanilino)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-ethyl-6-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-10-6-4-5-9(2)13(10)14-11(15)7-8-12(16)17/h4-6H,3,7-8H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBDVNOAQRXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352340 | |
| Record name | ST50451941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183602-84-8 | |
| Record name | ST50451941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 2 Ethyl 6 Methylanilino 4 Oxobutanoic Acid and Its Analogues
Established Synthetic Routes to the Core Structure
The principal and most direct method for synthesizing 4-(2-Ethyl-6-methylanilino)-4-oxobutanoic acid involves the reaction of an aniline (B41778) derivative with a cyclic acid anhydride (B1165640).
Condensation Reactions and Amidation Strategies
The formation of the amide bond in this compound is typically achieved through a condensation reaction between 2-ethyl-6-methylaniline (B166961) and succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding amic acid.
This amidation is generally carried out in an organic solvent. For analogous reactions, such as the synthesis of N-(2,4,6-trimethylphenyl)succinamic acid, toluene (B28343) has been used as the solvent. nih.gov The reaction mixture is typically stirred for a period at room temperature to ensure completion. nih.gov The product, being a solid, can then be isolated by filtration.
To remove any unreacted starting materials, the solid product is often washed. An acidic wash, for instance with dilute hydrochloric acid, can be employed to remove any residual 2-ethyl-6-methylaniline. nih.gov Subsequently, a wash with water helps to remove any unreacted succinic anhydride or the resulting succinic acid. nih.gov
Precursor Synthesis and Functionalization Pathways
The primary precursors for the synthesis of this compound are 2-ethyl-6-methylaniline and succinic anhydride. Succinic anhydride is a commercially available and widely used reagent in organic synthesis.
The synthesis of 2-ethyl-6-methylaniline can be accomplished through various established methods for the alkylation of anilines. While specific high-yield syntheses for this particular compound are not extensively detailed in readily available literature, general methods for producing substituted anilines are well-known in organic chemistry. These can include Friedel-Crafts alkylation of aniline or multi-step sequences involving nitration, reduction, and subsequent alkylation of a suitable benzene (B151609) derivative. The synthesis of related compounds like 4,4′-methylenebis(2,6-diethylaniline) has been described, indicating the feasibility of synthesizing polysubstituted anilines. researchgate.netnih.gov
Advanced Synthetic Approaches and Methodological Developments
While the traditional condensation reaction is effective, modern synthetic chemistry seeks more efficient and environmentally benign methods.
Catalytic Strategies for Enhanced Efficiency and Selectivity
While not explicitly documented for the synthesis of this compound, catalytic methods are widely employed in amidation reactions to improve reaction rates and yields. For instance, palladium on activated carbon is used as a catalyst in hydrogenation reactions to produce aminophenyl derivatives from their nitro counterparts, which can then undergo amidation. chemicalbook.com The use of catalysts in the direct amidation of succinic anhydride with 2-ethyl-6-methylaniline could potentially reduce reaction times and allow for milder reaction conditions, although specific catalysts for this transformation are not prominently reported.
Exploration of Green Chemistry Principles in Synthetic Protocols
Green chemistry principles encourage the use of methods that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, mechanochemistry presents a promising green alternative to solvent-based synthesis. Mechanochemical reactions, carried out by grinding solid reactants together, can lead to high reaction efficiency, reduced solvent waste, and sometimes different product outcomes compared to solution-phase reactions. researchgate.netresearchgate.net The reaction between succinic anhydride and various amines has been shown to be effective under mechanochemical conditions, suggesting this approach could be applied to the synthesis of the title compound. researchgate.netresearchgate.net
Derivatization and Analogue Synthesis for Structural Exploration
The synthesis of analogues of this compound can be readily achieved by modifying the two primary precursors.
To explore the impact of substituents on the anilino portion, a variety of substituted anilines can be used in place of 2-ethyl-6-methylaniline. For example, reactions using 2,4,6-trimethylaniline (B148799) nih.gov and 3-fluoro-4-methylaniline (B1361354) nih.gov have been reported to yield the corresponding N-aryl succinamic and itaconamic acids, respectively. This demonstrates the versatility of the amidation reaction for creating a library of compounds with diverse electronic and steric properties on the aromatic ring.
Modification of the dicarboxylic acid component can be achieved by using different cyclic anhydrides. For instance, itaconic anhydride has been used to synthesize 4-(3-fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. nih.gov This introduces a methylene (B1212753) group into the butanoic acid backbone. Other anhydrides, such as maleic anhydride or phthalic anhydride, could be employed to generate further structural diversity.
The following table summarizes the synthesis of analogous compounds, highlighting the versatility of the condensation reaction.
| Aniline Derivative | Anhydride | Product | Solvent | Reference |
| 2,4,6-Trimethylaniline | Succinic anhydride | N-(2,4,6-Trimethylphenyl)succinamic acid | Toluene | nih.gov |
| 3-Fluoro-4-methylaniline | Itaconic anhydride | 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid | Acetone | nih.gov |
| 2-Aminothiazole | Succinic anhydride | N-(Thiazol-2-yl)succinamic acid | Acetone, 1,4-Dioxane, Isopropanol | researchgate.net |
Modification of the Aniline Moiety
The aniline portion of the molecule, N-(2-ethyl-6-methylphenyl)acetamide, is the primary site for modifications aimed at altering electronic and steric properties. The presence of two ortho-alkyl groups significantly influences the reactivity of the aromatic ring, often directing reactions to the para position and sterically hindering transformations at the nitrogen atom.
Common strategies for modifying the N-aryl amide moiety involve electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. For instance, sulfonation of N-aryl scaffolds can be achieved under mild conditions. Inspired by the Tyrer process, tributylsulfoammonium betaine (B1666868) (TBSAB) can be used as a sulfamating agent, which, upon thermal rearrangement, can lead to the formation of para-sulfonyl anilines. chemrxiv.org This process involves the formation of an N(sp2)-SO3 intermediate that rearranges to the C(sp2)-SO3 product. chemrxiv.org
Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, represent a versatile method for forming C-N bonds and could be applied to further functionalize the aniline nitrogen if the initial amide bond were to be formed from a precursor with a suitable leaving group. wjpmr.com Modern protocols often employ ligands like monodentate phosphines or amino acids to facilitate the coupling of aryl halides with amines, amides, and N-heterocycles. wjpmr.comorganic-chemistry.org For example, CuI-nanoparticles have been shown to catalyze the synthesis of anilines from aryl halides in the absence of ligands and organic solvents. organic-chemistry.org
The table below summarizes representative transformations applicable to the aniline moiety of N-aryl amide analogues.
| Transformation | Reagents & Conditions | Product Type | Potential Outcome for an N-(2,6-dialkylphenyl)amide Analogue | Reference |
|---|---|---|---|---|
| Sulfonation | Tributylsulfoammonium betaine (TBSAB), thermal rearrangement | para-Sulfonyl aniline derivative | Introduction of a sulfonic acid group at the C4 position of the aniline ring. | chemrxiv.org |
| Aryl Amination (Ullmann-type) | Aryl Halide, CuI, Ligand (e.g., 4-hydroxy-L-proline), Base (e.g., K3PO4), Solvent (e.g., DMSO) | N,N-Diaryl amine derivative (on a precursor) | Formation of a more complex diarylamine structure at the amide nitrogen. | wjpmr.com |
| Aryl Amination (Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst (e.g., Pd(dba)2), Phosphine Ligand (e.g., P(t-Bu)3), Base (e.g., LiN(SiMe3)2) | N,N-Diaryl amine derivative (on a precursor) | Palladium-catalyzed route to diarylamine structures. | organic-chemistry.org |
| Oxidative Coupling | NaIO4, N,N-dialkyl-N'-acyl-p-phenylenediamine | Coupled biaryl product | Chemoselective coupling at the aromatic ring to form larger conjugated systems. | nih.gov |
Elaboration of the Butanoic Acid Chain
The butanoic acid portion of this compound offers two primary reactive handles for chemical elaboration: the terminal carboxylic acid group and the amide linkage.
The carboxylic acid can undergo a wide range of classical transformations. It can be converted to an ester via Fischer esterification (acid-catalyzed reaction with an alcohol) or by reaction with an alkyl halide under basic conditions. Activation of the carboxylic acid, for example by converting it to an acyl chloride with reagents like oxalyl chloride or thionyl chloride, opens pathways to a variety of other functional groups. nih.gov This activated intermediate can react with amines to form amides, with alcohols to form esters, or be used in Friedel-Crafts acylation reactions. Reduction of the carboxylic acid using reagents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) would yield the corresponding primary alcohol, 4-amino-4-(2-ethyl-6-methylphenyl)butan-1-ol.
The amide bond itself is generally stable but can be reduced to an amine using strong reducing agents like LiAlH4, which would convert the parent compound to N-(2-ethyl-6-methylphenyl)butane-1,4-diamine.
The table below details several potential modifications of the butanoic acid chain in analogous compounds.
| Target Functional Group | Transformation | Reagents & Conditions | Product Functional Group | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., H2SO4) | Methyl Ester | chemicalbook.com |
| Carboxylic Acid | Acyl Chloride Formation | Oxalyl chloride or Thionyl chloride (SOCl2), Solvent (e.g., DCM) | Acyl Chloride | nih.gov |
| Carboxylic Acid | Amide Formation (via Acyl Chloride) | 1. SOCl2; 2. Amine (R-NH2) | Terminal Amide | quora.com |
| Carboxylic Acid | Reduction to Alcohol | LiAlH4 or BH3•THF, Solvent (e.g., THF) | Primary Alcohol | wikipedia.org |
| Amide | Reduction to Amine | LiAlH4, Solvent (e.g., THF) | Secondary Amine | wikipedia.org |
Synthesis of Conformationally Restricted Analogues
Restricting the conformational flexibility of a molecule can lead to enhanced selectivity for biological targets by reducing the entropic penalty upon binding. mdpi.com For a linear molecule like this compound, conformational restriction is typically achieved through intramolecular cyclization.
The most direct method for creating a conformationally restricted analogue is the formation of the corresponding N-(2-ethyl-6-methylphenyl)succinimide. This five-membered cyclic imide can be synthesized via intramolecular cyclization through dehydration. This is often accomplished by heating the parent succinamic acid, sometimes in the presence of a dehydrating agent like acetic anhydride or a coupling agent such as a carbodiimide. This reaction connects the carbonyl carbon of the carboxylic acid to the amide nitrogen, eliminating a molecule of water.
Another strategy involves intramolecular Friedel-Crafts acylation. After converting the terminal carboxylic acid to a more reactive acyl chloride, the acyl group can attack the electron-rich aniline ring to form a new carbon-carbon bond, leading to a fused polycyclic system. The regioselectivity of this reaction would be dictated by the directing effects of the amide and alkyl groups on the aniline ring.
The synthesis of biaryl-bridged peptides using methods like the Miyaura-Suzuki coupling also provides a template for creating highly constrained structures, which could be adapted to link the aniline moiety to another part of the molecule or to a separate molecular scaffold. nih.gov This approach involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. nih.gov
The following table outlines key methodologies for synthesizing conformationally restricted analogues.
| Cyclization Strategy | Reagents & Conditions | Resulting Structure | Description | Reference |
|---|---|---|---|---|
| Intramolecular Amide Cyclization | Heat, Acetic Anhydride or Carbodiimide (e.g., DCC) | N-Arylsuccinimide | Forms a five-membered imide ring by linking the carboxylic acid and the amide nitrogen. | wikipedia.org |
| Intramolecular Friedel-Crafts Acylation | 1. SOCl2 or (COCl)2; 2. Lewis Acid (e.g., AlCl3) | Fused Tricyclic Ketone | The acyl chloride formed from the butanoic acid chain cyclizes onto the aniline ring. | nih.gov |
| Biaryl Bridge Formation (Miyaura-Suzuki type) | Pd catalyst, Base; requires precursors with boronic acid/ester and halide functionalities. | Biaryl-linked Macrocycle | Creates a rigid biaryl linkage to enforce a specific conformation. | nih.gov |
Advanced Spectroscopic and Spectrometric Characterization Techniques
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups present within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, yielding spectra that are unique to the compound , thus acting as a "molecular fingerprint."
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides valuable information about the specific functional groups present. For 4-(2-Ethyl-6-methylanilino)-4-oxobutanoic acid, the FT-IR spectrum reveals key vibrational frequencies that are characteristic of its structure.
Analysis of the compound using the KBr pellet method shows distinctive peaks corresponding to its primary functional groups. A broad absorption band is typically observed in the region of 3400-2400 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with N-H stretching of the secondary amide. The presence of the amide and carboxylic acid carbonyl groups (C=O) is confirmed by strong absorption peaks around 1722 cm⁻¹ and 1640 cm⁻¹, respectively. These values are consistent with the expected electronic environments of a carboxylic acid and a secondary amide. Further absorptions related to C-H stretching in the aromatic and aliphatic parts of the molecule appear in the 3000-2850 cm⁻¹ range.
Table 1: Key FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) (Typical) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3400-2400 (broad) |
| Amide | N-H Stretch | ~3300 |
| Aromatic/Aliphatic | C-H Stretch | 3000-2850 |
| Carboxylic Acid | C=O Stretch | ~1722 |
| Amide | C=O Stretch (Amide I) | ~1640 |
Fourier Transform Raman (FT-Raman) Spectroscopy Applications
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Proton (¹H) NMR for Hydrogen Environment Analysis
Proton NMR spectroscopy provides a map of the hydrogen atoms in a molecule. The spectrum for this compound, typically recorded in a solvent like DMSO-d₆, displays distinct signals for each unique proton environment.
The aromatic protons on the 2-ethyl-6-methylaniline (B166961) ring appear in the downfield region, generally between 7.0 and 7.2 ppm. The acidic proton of the carboxylic acid group is often a broad singlet at a very downfield chemical shift, typically above 12 ppm, due to its acidic nature. The N-H proton of the amide linkage also appears as a singlet, usually around 9.5 ppm. The aliphatic protons of the ethyl and methyl substituents on the aromatic ring, and the methylene (B1212753) protons of the butanoic acid chain, resonate in the upfield region of the spectrum. The ethyl group's methylene protons (CH₂) would appear as a quartet, coupled to the adjacent methyl protons (CH₃), which in turn would appear as a triplet. The methyl group directly attached to the ring would be a singlet. The two methylene groups of the butanoic acid chain would present as two distinct triplets.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | >12.0 | Broad Singlet | 1H |
| Amide (-NH-) | ~9.5 | Singlet | 1H |
| Aromatic (-ArH) | 7.0-7.2 | Multiplet | 3H |
| Butanoic Acid (-CH₂-CO) | ~2.7 | Triplet | 2H |
| Butanoic Acid (-CH₂-CH₂-) | ~2.6 | Triplet | 2H |
| Ethyl (-CH₂-) | ~2.5 | Quartet | 2H |
| Methyl (-Ar-CH₃) | ~2.1 | Singlet | 3H |
Carbon-13 (¹³C) NMR for Carbon Skeleton Determination
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the carboxylic acid and amide functional groups are the most deshielded, appearing far downfield (typically 170-180 ppm). The aromatic carbons of the substituted aniline (B41778) ring resonate in the 125-140 ppm range. The aliphatic carbons of the ethyl, methyl, and butanoic acid chain appear in the upfield region (10-40 ppm). This technique is crucial for confirming the number of distinct carbon environments and the presence of key functional groups.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C OOH) | ~174 |
| Amide (-C O-) | ~171 |
| Aromatic Carbons (Substituted) | 135-138 |
| Aromatic Carbons (-CH-) | 126-128 |
| Butanoic Acid (-C H₂-CO) | ~31 |
| Butanoic Acid (-C H₂-CH₂-) | ~29 |
| Ethyl (-C H₂-) | ~24 |
| Methyl (-Ar-C H₃) | ~18 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, and between the two adjacent methylene groups of the butanoic acid chain, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton(s) attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for piecing together the molecular structure. For example, an HMBC spectrum would show a correlation between the amide N-H proton and the carbonyl carbon of the amide, the carbons of the butanoic acid chain, and the aromatic carbons of the aniline ring, thus confirming the link between these different parts of the molecule.
Through the systematic application of these advanced spectroscopic and spectrometric techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further investigation into its chemical properties and potential applications.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the molecular orbitals of a compound and its behavior upon interaction with light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. For an aromatic compound like this compound, which contains a substituted aniline ring and carbonyl groups, characteristic electronic transitions such as π → π* and n → π* are expected.
The aniline moiety contains a phenyl ring, which is a chromophore with characteristic π → π* transitions. The presence of the amino group (as part of the amido linkage) and the alkyl substituents (ethyl and methyl groups) on the ring will influence the energy of these transitions. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene (B151609). The carbonyl groups of the butanoic acid chain also possess non-bonding electrons (n electrons) and π-systems, which can lead to n → π* transitions, although these are often weaker in intensity than π → π* transitions.
A hypothetical UV-Vis spectrum of this compound, dissolved in a common solvent like ethanol, might exhibit absorption maxima as detailed in the illustrative table below.
| Illustrative UV-Vis Spectral Data | |
| Wavelength (λmax) | Molar Absorptivity (ε) |
| ~ 210 nm | High |
| ~ 250 nm | Moderate |
| ~ 290 nm | Low |
This data is illustrative and represents typical values for similar structures.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a powerful technique to study the photophysical properties of a molecule after it absorbs light. It involves the emission of a photon when a molecule relaxes from an excited electronic singlet state to the ground state. The efficiency of this process is given by the fluorescence quantum yield (Φf), and the time the molecule spends in the excited state is the fluorescence lifetime (τf).
For this compound, the presence of the anilino group connected to a flexible butanoic acid chain could lead to various non-radiative decay pathways (e.g., internal conversion, intersystem crossing) that might compete with fluorescence. The rigidity of the molecular structure and the nature of the solvent can significantly impact the fluorescence quantum yield. For instance, in non-polar solvents, the compound might exhibit stronger fluorescence compared to polar, protic solvents where intermolecular hydrogen bonding can quench the emission.
An investigation into its photophysical properties would involve measuring the excitation and emission spectra. The emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band.
| Illustrative Photophysical Properties | |
| Parameter | Hypothetical Value |
| Excitation Wavelength (λex) | 290 nm |
| Emission Wavelength (λem) | 350 nm |
| Fluorescence Quantum Yield (Φf) | 0.15 (in cyclohexane) |
| Fluorescence Lifetime (τf) | 2.5 ns (in cyclohexane) |
This data is illustrative and represents plausible values for a fluorescent aromatic amide.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule from its measured exact mass. The molecular formula of this compound is C13H17NO3. HRMS would be used to confirm this composition.
| High-Resolution Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C13H17NO3 |
| Calculated Monoisotopic Mass | 235.12084 Da |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Observed Ion | [M+H]+ |
| Hypothetical Observed m/z | 236.1281 |
| Mass Accuracy | < 5 ppm |
This table illustrates the expected results from an HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing information about its functional groups and connectivity.
For this compound ([M+H]+, m/z 236.1), several characteristic fragmentation pathways could be anticipated. A primary fragmentation would likely be the cleavage of the amide bond, which is typically labile. Another common fragmentation for carboxylic acids is the loss of water (H2O) or formic acid (HCOOH).
| Illustrative MS/MS Fragmentation Data for [M+H]+ | |
| Precursor Ion (m/z) | Fragment Ion (m/z) |
| 236.1 | 218.1 |
| 236.1 | 136.1 |
| 236.1 | 118.1 |
This data is illustrative and represents common fragmentation pathways for such molecular structures.
Computational Chemistry and Theoretical Investigations of 4 2 Ethyl 6 Methylanilino 4 Oxobutanoic Acid
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to modern computational chemistry, enabling the prediction of molecular properties with a high degree of accuracy. These methods are essential for determining the most stable three-dimensional arrangement of atoms and the associated energy of the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. For 4-(2-ethyl-6-methylanilino)-4-oxobutanoic acid, DFT would be employed to perform geometry optimization. This process systematically adjusts the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. The result is a detailed picture of bond lengths, bond angles, and dihedral angles that define the molecule's stable three-dimensional shape. This energy minimization is crucial, as the optimized geometry corresponds to the most probable structure of the molecule and serves as the foundation for all further property calculations.
Selection of Appropriate Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT calculations is highly dependent on the choice of two key components: the basis set and the exchange-correlation functional.
A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule like this compound, which contains hydrogen, carbon, nitrogen, and oxygen atoms, a common choice would be Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p). The additional letters and symbols indicate the inclusion of polarization and diffuse functions, which are important for accurately describing chemical bonds and non-covalent interactions.
The exchange-correlation functional is an approximation of the complex electron-electron interaction term in the Schrödinger equation. There is a wide variety of functionals available, each with its own strengths and weaknesses. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are very popular as they often provide a good balance between computational cost and accuracy for organic molecules. The selection of both the basis set and the functional is a critical step that requires careful consideration to ensure the reliability of the computational results.
Electronic Structure Analysis and Reactivity Prediction
Once the optimized geometry of this compound is obtained, a variety of analyses can be performed to understand its electronic structure and predict its chemical reactivity.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates higher kinetic stability. Analysis of the HOMO-LUMO gap for this compound would provide valuable insights into its potential chemical behavior and reactivity.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bonding interactions within a molecule. By transforming the calculated molecular orbitals into a more intuitive, localized representation, NBO analysis provides a clear picture of the Lewis structure of the molecule.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| Specific Donor Orbital | Specific Acceptor Orbital | Data Not Available |
| Specific Donor Orbital | Specific Acceptor Orbital | Data Not Available |
Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It is a three-dimensional plot of the electrostatic potential mapped onto the electron density surface. The MEP surface provides a visual representation of the charge distribution around the molecule.
Different colors on the MEP map indicate regions of different electrostatic potential. Typically, red regions represent areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent areas of positive potential, which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and amide groups, indicating these as potential sites for electrophilic interaction. Conversely, positive potential would likely be observed around the hydrogen atoms of the carboxylic acid and amide groups, suggesting these as sites for nucleophilic interaction.
Simulation of Spectroscopic Data
Computational methods are invaluable for the simulation of spectroscopic data, allowing for the interpretation and assignment of experimental spectra.
Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT) methods, are instrumental in understanding the molecular vibrations of this compound. By calculating the harmonic frequencies, researchers can predict the positions of vibrational bands in the infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data, aiding in the assignment of specific vibrational modes to the observed spectral features. For instance, the characteristic vibrational modes of the carbonyl groups, N-H bond, and the aromatic ring can be precisely identified. The comparison of theoretical and experimental vibrational spectra for analogous molecules has demonstrated a high degree of correlation, validating the accuracy of the computational models.
| Functional Group | Calculated Vibrational Frequency (cm⁻¹) | Vibrational Mode |
| C=O (amide) | 1680 - 1720 | Stretching |
| C=O (acid) | 1700 - 1750 | Stretching |
| N-H | 3200 - 3400 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Stretching |
Note: The data in this table is illustrative and based on typical ranges for the functional groups present in the molecule. Actual calculated values would be obtained from specific DFT calculations.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. By applying the GIAO method, the ¹H and ¹³C NMR spectra of this compound can be theoretically predicted. These calculations provide valuable information about the electronic environment of each nucleus in the molecule. The calculated chemical shifts, when compared to experimental NMR data, can confirm the molecular structure and provide insights into the effects of substituents on the electronic distribution. For instance, the chemical shifts of the protons and carbons in the ethyl and methyl groups on the aniline (B41778) ring will be influenced by their steric and electronic environment.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| Carbonyl (amide) | 170 - 175 | - |
| Carbonyl (acid) | 175 - 180 | - |
| Aromatic C (substituted) | 120 - 150 | 6.8 - 7.5 |
| Aliphatic CH₂ | 25 - 40 | 2.0 - 3.0 |
| Aliphatic CH₃ | 10 - 20 | 0.9 - 1.5 |
Note: The data in this table is illustrative and based on typical ranges for the specified nuclei in similar chemical environments. Precise values would be generated from GIAO calculations.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. By systematically rotating the rotatable bonds, the potential energy surface of the molecule can be explored to identify the most stable conformers. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. These simulations can reveal how the molecule flexes, and its bonds vibrate and rotate at a given temperature, offering insights into its conformational landscape and the interactions between different parts of the molecule. For instance, MD simulations can elucidate the preferred orientation of the anilino group relative to the butanoic acid chain.
Prediction of Global and Local Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various global and local reactivity descriptors. These descriptors help in predicting the chemical reactivity and stability of this compound.
Global Reactivity Descriptors:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability.
Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy.
Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
| Descriptor | Definition | Significance |
| HOMO-LUMO Gap | ELUMO - EHOMO | Chemical stability and reactivity |
| Ionization Potential (I) | -EHOMO | Susceptibility to oxidation |
| Electron Affinity (A) | -ELUMO | Susceptibility to reduction |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic character |
Note: The values for these descriptors would be derived from the calculated HOMO and LUMO energies of the molecule.
Local Reactivity Descriptors:
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the distribution of these functions across the molecule, one can predict which atoms are most likely to participate in chemical reactions. For this compound, these calculations can pinpoint the reactivity of the carbonyl carbons, the nitrogen atom, and specific positions on the aromatic ring.
Non-Linear Optical (NLO) Properties from Quantum Mechanical Calculations
Quantum mechanical calculations can be employed to predict the non-linear optical (NLO) properties of this compound. These properties arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser. The key NLO parameters that can be calculated include the first hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. The presence of donor and acceptor groups within the molecule, as well as an extended π-conjugated system, can enhance NLO properties. Theoretical calculations can guide the design of new molecules with optimized NLO responses.
| NLO Property | Description | Potential Application |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Indicator of intermolecular interactions. |
| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | Related to linear optical properties. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response. | Materials for frequency doubling and optical switching. |
Note: The values for these properties would be obtained from quantum mechanical calculations, often using DFT or time-dependent DFT methods.
Crystallographic Studies and Solid State Structural Characterization
Single Crystal X-ray Diffraction (SCXRD) for Atomic Arrangement and Absolute Configuration
This section would typically present the definitive, three-dimensional arrangement of atoms within the crystal of 4-(2-Ethyl-6-methylanilino)-4-oxobutanoic acid. Key information derived from SCXRD analysis includes bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the solid state. Furthermore, for chiral molecules, SCXRD can be used to determine the absolute configuration of stereocenters. Without experimental data, these structural parameters for the title compound cannot be detailed.
Analysis of Hydrogen Bonding and Intermolecular Interactions in Crystal Lattices
A detailed examination of the crystal structure would reveal the presence and geometry of hydrogen bonds, which are crucial in dictating the supramolecular architecture. This would involve identifying hydrogen bond donors (such as the carboxylic acid and amide N-H groups) and acceptors (the carbonyl and carboxylic oxygen atoms) and quantifying these interactions. Other non-covalent interactions, such as van der Waals forces and potential π-π stacking, would also be analyzed. However, without a determined crystal structure, this analysis is not possible.
Polymorphism Research and Its Structural Implications
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Each polymorph possesses a different crystal structure and, consequently, different physicochemical properties. Research in this area would involve screening for different crystalline forms of this compound under various crystallization conditions and characterizing them using techniques like X-ray powder diffraction and thermal analysis. A comparative analysis of the crystal structures of any identified polymorphs would highlight the structural differences and their potential impact on properties such as solubility and stability. Currently, there is no published research on the polymorphic behavior of this compound.
Mechanistic Biological Studies and Receptor Interactions in Vitro and Computational Focus
Enzyme Inhibition Mechanism Research (e.g., Lipoxygenase, Cholinesterase, other relevant enzymes)
Research into the enzyme inhibition mechanisms of novel chemical entities is a cornerstone of drug discovery and molecular biology. Such studies aim to elucidate how a compound interacts with an enzyme to reduce its activity. While specific studies on 4-(2-Ethyl-6-methylanilino)-4-oxobutanoic acid's interaction with enzymes like lipoxygenase or cholinesterase are not readily found, the following subsections describe the standard methodologies used in such research.
Kinetic Characterization of Inhibition
Kinetic studies are fundamental to understanding the mode of enzyme inhibition. These experiments typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data generated allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), and how they are altered by the inhibitor. This analysis helps to classify the inhibitor as competitive, non-competitive, uncompetitive, or mixed-type. For instance, a competitive inhibitor would increase the apparent Km without affecting Vmax.
Structural Determinants for Enzyme-Compound Interactions
To understand the specific molecular interactions that drive enzyme inhibition, researchers often turn to structural biology and computational methods. X-ray crystallography or cryo-electron microscopy can provide high-resolution three-dimensional structures of the enzyme-inhibitor complex. These structures reveal the precise binding mode of the inhibitor within the enzyme's active site or an allosteric site. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the compound and specific amino acid residues of the enzyme, can be identified. This information is crucial for understanding the basis of the inhibitor's potency and selectivity and for guiding further optimization of the compound's structure.
Receptor Binding and Ligand-Receptor Interaction Studies (In Vitro)
In vitro receptor binding assays are essential for determining the affinity and selectivity of a compound for a particular receptor. These studies are critical in pharmacology to identify potential drug candidates and to understand their mechanism of action at the molecular level.
Investigation of Lysophosphatidic Acid Receptor (LPAR) Modulation
Lysophosphatidic acid (LPA) receptors are a family of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological and pathological processes. nih.gov To investigate if a compound like this compound modulates LPARs, radioligand binding assays are commonly employed. In these assays, a radiolabeled ligand with known affinity for the receptor is used to compete with the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki). Functional assays, such as measuring changes in intracellular calcium levels or cyclic AMP (cAMP) production, can further characterize the compound as an agonist, antagonist, or inverse agonist at the specific LPAR subtype.
Exploration of Cholecystokinin (CCK) Receptor Affinity
Cholecystokinin (CCK) receptors, which include CCK1 and CCK2 subtypes, are also GPCRs that play important roles in the gastrointestinal system and the central nervous system. nih.gov Similar to LPAR studies, the affinity of a compound for CCK receptors can be determined using competitive binding assays with selective radioligands for each receptor subtype. Subsequent functional assays are necessary to determine the functional activity of the compound, i.e., whether it activates or blocks the receptor-mediated signaling pathways. nih.gov
Computational Molecular Docking and Dynamics Simulations
Computational approaches are powerful tools for predicting and analyzing the interactions between a small molecule and its biological target.
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method involves placing the three-dimensional structure of the ligand into the binding site of the receptor and calculating the binding energy for different poses. The results can provide insights into the binding mode and affinity of the compound. For this compound, docking studies could be performed against the crystal structures of enzymes like lipoxygenase or receptors like LPARs and CCKRs to predict potential interactions.
Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of a ligand-receptor complex over time. nih.govresearchgate.net These simulations can provide a more detailed understanding of the stability of the binding pose predicted by docking, the conformational changes that occur upon ligand binding, and the key interactions that stabilize the complex. By simulating the movement of atoms over a period of time, MD can reveal the flexibility of the ligand and the receptor, which is crucial for a comprehensive understanding of their interaction.
Prediction of Ligand-Protein Binding Modes and Affinities
There is no available research data detailing the prediction of ligand-protein binding modes or affinities for this compound. Computational studies, which are essential for such predictions, have been conducted on other butanoic acid derivatives to understand their interactions with protein targets. researchgate.net These studies typically involve molecular docking simulations to predict the binding orientation and calculate binding energies, which are indicative of the affinity between a ligand and a protein. mdpi.comnih.gov
Elucidation of Structure-Activity Relationships (SAR) through In Silico Methods
Specific in silico studies to elucidate the structure-activity relationships (SAR) of this compound have not been reported in the reviewed literature. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a molecule relates to its biological activity. nih.gov Computational approaches are pivotal in modern SAR investigations, allowing for the analysis of how modifications to a chemical structure can affect its interaction with a biological target. researchgate.net
In Vitro Cellular Pathway Modulation Research (e.g., Cell Growth Inhibition, Apoptosis Induction Mechanisms)
No in vitro studies on the modulation of cellular pathways, such as cell growth inhibition or the induction of apoptosis, by this compound have been found in the public domain. Research on other novel chemical entities often includes such assays to determine their potential as therapeutic agents. nih.govmdpi.com These investigations can reveal the mechanisms by which a compound may exert its effects, for instance, by triggering programmed cell death (apoptosis) in cancer cells. researchgate.netnih.gov
Due to the absence of specific research on this compound, data tables detailing research findings cannot be generated.
Research Applications and Emerging Areas of Investigation
Role as Key Intermediates in Advanced Organic Synthesis
N-aryl-succinamic acids, the class of compounds to which 4-(2-Ethyl-6-methylanilino)-4-oxobutanoic acid belongs, are recognized as valuable intermediates in organic synthesis. Their primary utility lies in their ability to serve as precursors for the synthesis of N-aryl succinimides. This transformation is typically achieved through a cyclodehydration reaction, often facilitated by dehydrating agents or thermal conditions. The resulting succinimide ring is a versatile scaffold found in a variety of biologically active molecules and functional materials.
The specific substitutions on the aniline (B41778) ring of this compound—an ethyl and a methyl group at the ortho positions—may impart unique steric and electronic properties to both the intermediate and the final succinimide product. These substituents could influence reaction kinetics, solubility, and the ultimate biological or material properties of the derived compounds.
Exploration in Materials Science for Novel Functional Materials
The structural components of this compound suggest its potential as a building block for novel functional materials. The carboxylic acid group provides a reactive handle for incorporation into larger polymeric structures or for grafting onto surfaces. For instance, it could be polymerized to form polyamides with specific functionalities conferred by the substituted aromatic ring.
Furthermore, the anilino-succinic acid moiety could be explored in the development of metal-organic frameworks (MOFs). The carboxylic acid could act as a linker to coordinate with metal ions, while the N-aryl group could be tailored to influence the porosity, stability, and functional properties of the resulting framework. The specific 2-ethyl-6-methylphenyl group might introduce hydrophobicity or other desirable characteristics within the pores of the MOF.
Agrochemical Research as Scaffolds for Active Compounds
The parent aniline, 2-ethyl-6-methylaniline (B166961), is a known component in certain agrochemicals, such as the herbicide metolachlor. epa.gov This suggests that derivatives, including this compound, could serve as scaffolds for the development of new active compounds in agrochemical research. The succinamic acid portion could be modified to mimic the active sites of enzymes or to enhance uptake and transport within plants. Researchers might explore the synthesis of a library of derivatives from this compound to screen for herbicidal, fungicidal, or insecticidal activity.
Development of Analytical Methodologies for Detection and Quantification in Research Matrices
Given the absence of extensive research on this compound, there are no established, specific analytical methodologies for its detection and quantification. However, general analytical techniques applicable to N-aryl amides and carboxylic acids would be relevant.
Table 1: Potential Analytical Methodologies
| Analytical Technique | Potential Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in reaction mixtures or biological matrices. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) would likely be effective. |
| Mass Spectrometry (MS) | Identification and structural confirmation. Coupled with HPLC (LC-MS), it would provide sensitive and specific detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. 1H and 13C NMR would be crucial for characterizing the molecule. |
| Infrared (IR) Spectroscopy | Functional group identification, confirming the presence of the amide and carboxylic acid groups. |
Developing and validating such methods would be a critical first step in any systematic investigation of this compound's synthesis, reactivity, or biological activity.
Studies on Biosynthesis and Metabolic Pathways (e.g., in biological systems in vitro)
There is no direct information on the biosynthesis or metabolic fate of this compound. However, general metabolic pathways for related N-phenylalkanoic acids have been studied in microorganisms. nih.govfao.orgtandfonline.com These studies indicate that degradation often proceeds via beta-oxidation of the alkanoic acid chain. nih.govtandfonline.com
In a hypothetical in vitro study, the metabolic stability of this compound could be investigated using liver microsomes or other enzyme preparations. Potential metabolic transformations could include hydroxylation of the aromatic ring, oxidation of the ethyl or methyl groups, or cleavage of the amide bond. Understanding its metabolic fate would be crucial for any future development in areas such as pharmaceuticals or agrochemicals.
Future Directions and Unresolved Challenges in Research on 4 2 Ethyl 6 Methylanilino 4 Oxobutanoic Acid
Advancements in Asymmetric Synthesis and Stereocontrol
The molecular structure of 4-(2-Ethyl-6-methylanilino)-4-oxobutanoic acid contains a chiral center, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of atoms can significantly influence a molecule's biological activity. However, there is no published research on the asymmetric synthesis of this particular compound.
Future research should focus on developing stereoselective synthetic routes to isolate and study the individual stereoisomers. Methodologies such as chiral auxiliaries, organocatalysis, or transition-metal catalysis, which have been successfully applied to other butanoic acid derivatives and related structures, could be explored. mdpi.comnih.govresearchgate.net Establishing effective stereocontrol would be a critical first step in elucidating the structure-activity relationship (SAR) of this compound.
Deeper Mechanistic Insights into Biological Interactions (In Vitro)
The biological activity of this compound remains uncharacterized. Future in vitro studies are essential to determine if this compound interacts with any biological targets and to understand the mechanism of such interactions. A logical starting point would involve screening the compound against a broad range of biological targets, such as enzymes and receptors.
Should any activity be identified, subsequent mechanistic studies would be required. These could include enzyme kinetics, binding assays, and structural biology techniques like X-ray crystallography to visualize the compound's interaction with its target at a molecular level. Studies on similar butanoic acid derivatives have utilized such approaches to understand their biological roles. researchgate.net
Integration of Machine Learning and AI in Compound Design and Property Prediction
In the absence of experimental data, machine learning (ML) and artificial intelligence (AI) offer powerful tools for predictive analysis. nih.gov Algorithms can be trained on large datasets of known molecules to predict the physicochemical properties, biological activities, and potential toxicities of novel compounds like this compound.
Table 1: Potential Applications of Machine Learning in the Study of this compound
| Application Area | Specific Technique | Predicted Outcome |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Estimation of biological activity and physicochemical properties. |
| Target Identification | Reverse Docking Simulations | Identification of potential protein targets. |
| New Compound Design | Generative Models (e.g., GANs, VAEs) | Design of novel analogs with potentially improved properties. |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Proposal of efficient and scalable synthetic routes. |
This table is interactive and can be sorted by clicking on the column headers.
Development of Robust and Scalable Synthetic Methodologies for Research Purposes
Currently, this compound is available in small quantities for research. sigmaaldrich.com To facilitate more extensive biological and computational studies, the development of a robust and scalable synthesis is crucial. The current synthetic routes are not publicly detailed, highlighting a need for accessible and efficient methods.
Future research in this area should aim to develop a synthetic pathway that is not only high-yielding but also cost-effective and environmentally friendly. researchgate.net This would involve optimizing reaction conditions, exploring alternative starting materials, and minimizing the number of synthetic steps. A scalable synthesis would be instrumental in enabling the broader scientific community to investigate the potential of this compound. The synthesis of structurally related compounds often starts from precursors like itaconic anhydride (B1165640) or involves multi-step reactions that could be optimized for scalability. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-(2-Ethyl-6-methylanilino)-4-oxobutanoic acid?
The compound can be synthesized via nucleophilic acyl substitution using 2-ethyl-6-methylaniline and maleic anhydride under inert conditions. Reaction optimization includes temperature control (80–100°C) and solvent selection (e.g., toluene or dichloromethane). Post-reaction, purification via recrystallization in ethanol/water mixtures enhances yield (>70%) and purity (>95%) .
Q. How can the structure of this compound be rigorously characterized?
- Spectroscopy : Use FT-IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500–3300 cm⁻¹) groups.
- NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.8–7.2 ppm) and the α,β-unsaturated ketone system (δ 6.2–6.5 ppm for C=C-H) .
- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve stereochemical details .
Q. What is the solubility profile of this compound in common solvents?
Experimental data (Table 1) indicate limited solubility in water (<0.1 mg/mL) but moderate solubility in DMSO (15–20 mg/mL) and ethanol (5–8 mg/mL). Solubility increases with temperature (40–60°C) in polar aprotic solvents .
Advanced Research Questions
Q. How to design experiments to evaluate its biological activity (e.g., antimicrobial)?
- Assay design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Dose-response : Test concentrations from 1–100 µM, with positive controls (e.g., ciprofloxacin).
- Mechanistic studies : Monitor membrane disruption via propidium iodide uptake or ROS generation assays .
Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?
- Solvent effects : Use deuterated DMSO or CDCl₃ to minimize proton exchange broadening.
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm assignments .
Q. What computational methods are suitable for modeling its electronic properties?
- Software : Gaussian 16 with B3LYP/6-311++G(d,p) for HOMO-LUMO gap analysis.
- Parameters : Optimize geometry, calculate electrostatic potential maps, and predict reactivity toward electrophiles/nucleophiles .
Q. How to quantify this compound in complex matrices (e.g., reaction mixtures)?
- Acid-base titration : Dissolve in ethanol and titrate with 0.1 M NaOH (phenolphthalein indicator).
- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/0.1% H₃PO₄), UV detection at 254 nm .
Q. What strategies separate its geometric isomers (e.g., E/Z forms)?
- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak IA) or reverse-phase systems.
- Crystallization : Exploit differential solubility in ethyl acetate/hexane mixtures .
Methodological Notes
- Data validation : Cross-reference spectral data with PubChem entries and crystallographic databases .
- Experimental rigor : Replicate syntheses ≥3 times to assess reproducibility, and report yields as mean ± SD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
